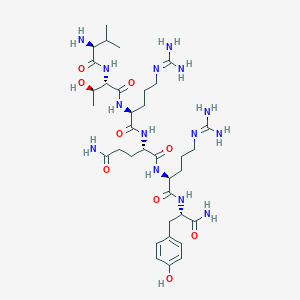![molecular formula C16H15BrCa B12542198 Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- CAS No. 147283-14-5](/img/structure/B12542198.png)
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- is a chemical compound that features a calcium ion coordinated to a bromo-substituted cyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- typically involves the reaction of a suitable cyclopropyl precursor with a calcium salt. One common method involves the use of [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromide as the starting material, which is reacted with calcium carbonate in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to reflux to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to obtain the desired product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydride or dehalogenated product.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen peroxide for oxidation reactions, and lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields the corresponding alcohol, while oxidation with hydrogen peroxide yields the corresponding oxide .
Aplicaciones Científicas De Investigación
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving calcium signaling pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- exerts its effects involves the interaction of the calcium ion with various molecular targets. The calcium ion can modulate the activity of enzymes and other proteins by binding to specific sites, thereby influencing cellular processes such as signal transduction and muscle contraction . The bromo-substituted cyclopropyl group may also interact with other molecules, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]chloride
- Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]fluoride
- Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]iodide
Uniqueness
Calcium, [(1S)-1-methyl-2,2-diphenylcycloprop-1-yl]bromo- is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloride, fluoride, and iodide analogs. The bromo group is more reactive in substitution reactions, making this compound particularly useful in synthetic applications where such reactivity is desired .
Propiedades
Número CAS |
147283-14-5 |
|---|---|
Fórmula molecular |
C16H15BrCa |
Peso molecular |
327.27 g/mol |
Nombre IUPAC |
calcium;(2-methyl-1-phenylcyclopropyl)benzene;bromide |
InChI |
InChI=1S/C16H15.BrH.Ca/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15;;/h2-11H,12H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UAIUPXVDXPZJPQ-UHFFFAOYSA-M |
SMILES canónico |
C[C-]1CC1(C2=CC=CC=C2)C3=CC=CC=C3.[Ca+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)



![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
![(E,E)-1,1'-(Dibenzo[b,d]furan-2,8-diyl)bis(phenyldiazene)](/img/structure/B12542153.png)

![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)




